molecular formula C20H19N3O3 B5752779 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5752779
M. Wt: 349.4 g/mol
InChI Key: DVYGVIDJLADGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may work by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and induce oxidative stress and DNA damage in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on normal cells, which may limit its use in clinical applications.

Future Directions

There are several future directions for the research on 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One of the most promising directions is the development of more potent and selective analogs of this compound that have less toxicity to normal cells. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. This will help in the development of more effective cancer therapies. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been reported in several studies. One of the most common methods involves the reaction of 4-amino-N-methylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of allyl bromide and potassium carbonate. The reaction is carried out in acetonitrile at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that this compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-13-25-17-11-9-16(10-12-17)20(24)23(2)14-18-21-19(22-26-18)15-7-5-4-6-8-15/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYGVIDJLADGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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